molecular formula C9H9NO3 B105856 Ethyl 2-formylisonicotinate CAS No. 21908-08-7

Ethyl 2-formylisonicotinate

Cat. No. B105856
CAS RN: 21908-08-7
M. Wt: 179.17 g/mol
InChI Key: UWXSUYORWIRRCH-UHFFFAOYSA-N
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Description

Ethyl 2-formylisonicotinate is a chemical compound that can be inferred to be related to the class of ethyl nicotinate derivatives. Although the specific compound is not directly mentioned in the provided papers, we can draw parallels from the studies on similar compounds. For instance, the study on functionally substituted formylphenyl derivatives of ethyl nicotinates indicates that these compounds can react with various nucleophiles such as primary amines, glycols, and 1,2-phenylenediamine to form a range of products including azomethines, 1,3-dioxolanes, and 2,3-dihydrobenzylimidazoles .

Synthesis Analysis

The synthesis of related compounds, as described in the provided papers, involves the reaction of substituted ethyl nicotinates with different reagents. For example, the synthesis of azomethines from formylphenyl derivatives of ethyl nicotinates is achieved through their reaction with primary amines . This suggests that the synthesis of Ethyl 2-formylisonicotinate could potentially involve similar reactions with formyl groups and ethyl nicotinate precursors.

Molecular Structure Analysis

The molecular structure of Ethyl 2-formylisonicotinate is not directly analyzed in the provided papers. However, the structure of similar compounds has been established using techniques such as IR, 1H, and 13C NMR spectroscopy . These methods allow for the determination of the composition and structure of the synthesized compounds, which is crucial for understanding their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactions involving ethyl nicotinate derivatives are diverse. As mentioned, the reaction with primary amines leads to the formation of azomethines, which can be further reduced to secondary amines using sodium triacetoxyborohydride . This indicates that Ethyl 2-formylisonicotinate could also participate in similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-formylisonicotinate are not detailed in the provided papers, the properties of related compounds can provide some insight. For instance, the reactivity of the formyl group in such compounds suggests that they could be reactive towards nucleophiles, and their solubility and stability would be influenced by the nature of the substituents on the nicotinate ring . The analysis of these properties is essential for the practical application of these compounds in the synthesis of functional polymers and other materials.

Scientific Research Applications

  • Platinum(II) Complexes Synthesis and Photophysical Properties : Ethyl 2,6-diphenylisonicotinate was used in the synthesis of new C∧N∧C bis-cyclometalated Platinum(II) complexes. These complexes displayed unique UV-vis absorptions and were characterized by spectroscopic methods and crystallographically. The structures revealed significant noncovalent interactions contributing to their supramolecular structures in the solid state (Fuertes et al., 2012).

  • Chemical Precursor for Functional Polymers : A study explored 2-[(1-Imidazolyl)formyloxy]ethyl methacrylate as a new chemical precursor for the synthesis of multifunctional polymers. The polymer exhibited potential for exchange reactions with alcohols and amines, highlighting its versatility in polymer synthesis (Ranucci et al., 1999).

  • Anodic Monofluorination of Ethyl Isonicotinate : In a study on the electrolytic partial fluorination of organic compounds, ethyl isonicotinate was used. Anodic monofluorination of ethyl isonicotinate led to the production of 2-fluoroisonicotinate in reasonable yield, demonstrating a method for synthesizing fluorinated derivatives of isonicotinate (Konno et al., 1998).

  • Thermally Reversible Photochromism of Pyrazole Derivatives : Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibited coloration upon light irradiation in the solid state, demonstrating thermally reversible photochromism. This property is potentially useful in the development of light-responsive materials (Yokoyama et al., 2004).

  • Synthesis of Monoazo Disperse Dyes from Nicotinic Acid Derivatives : Research on the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives used Ethyl 2-amino-3-cyano-4-phenylnicotinates. These compounds were synthesized and used to create a series of monoazo disperse dyes, demonstrating their utility in dye chemistry (Alnajjar et al., 2013).

properties

IUPAC Name

ethyl 2-formylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSUYORWIRRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598962
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formylisonicotinate

CAS RN

21908-08-7
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MSS Adam, F Ullah… - Journal of the American …, 2020 - Wiley Online Library
… The novel neutral tridentate pincer ligand (HL) was prepared by using Schiff base general procedure from ethyl 2-formylisonicotinate and 2-methoxyethanamine in toluene provided HL …
Number of citations: 17 ceramics.onlinelibrary.wiley.com
AJ Watson - 2019 - trace.tennessee.edu
Smart drug delivery platforms such as designer liposomes can be used to enhance medicinal properties by enabling control over the time and location of therapeutic cargo release. This …
Number of citations: 0 trace.tennessee.edu
A Tumber, A Nuzzi, ES Hookway, SB Hatch… - Cell chemical …, 2017 - cell.com
… A solution of ethyl 2-formylisonicotinate (SI-1) (0.69 g, 3.85 mmol) and 2-amino-N-(2-(dimethylamino)ethyl)N-ethylacetamide (SI-4) (1.695 g, 5.78 mmol) in 1,2-dichloroethane (DCE) (80 …
Number of citations: 110 www.cell.com
J Rakhtshah - Coordination Chemistry Reviews, 2022 - Elsevier
Within the last decade, the synthesis of transition-metal Schiff-base complexes immobilized on Fe 3 O 4 nanoparticles has become a matter of great interest. In this review, I'll focus on …
Number of citations: 25 www.sciencedirect.com

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